

# role of Acetamidinium in lead-free perovskite solar cells

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acetamidinium

Cat. No.: B1228376

[Get Quote](#)

An In-depth Technical Guide on the Role of **Acetamidinium** in Lead-Free Perovskite Solar Cells

## Introduction

The quest for non-toxic and efficient photovoltaic technologies has propelled the development of lead-free perovskite solar cells. Among the various strategies to enhance their performance and stability, cation engineering has emerged as a highly effective approach. This technical guide delves into the pivotal role of the **acetamidinium** (AC) cation in lead-free perovskite solar cells, primarily focusing on tin-based systems, which are the most promising lead-free alternatives. This document, intended for researchers, scientists, and professionals in materials science and solar energy, provides a comprehensive overview of the structural, optoelectronic, and device-level impact of incorporating **acetamidinium**.

## The Acetamidinium Cation: A Structural Perspective

**Acetamidinium** ( $\text{CH}_3\text{C}(\text{NH}_2)_2^+$ ), an organic cation, possesses unique structural and chemical properties that make it a compelling candidate for perovskite formulation. Unlike the more common formamidinium (FA) cation, **acetamidinium** has a methyl group replacing a hydrogen atom on the central carbon. This substitution has several important consequences:

- **Size and Tolerance Factor:** The **acetamidinium** cation is slightly larger than the formamidinium cation. Its rigid structure aids in modulating the crystal structure of tin-based

perovskites, helping to maintain a Goldschmidt tolerance factor closer to unity, which is crucial for stabilizing the desired perovskite phase.<sup>[1]</sup>

- **Enhanced Bonding:** **Acetamidinium** features two nitrogen atoms. One can form hydrogen bonds with the metal-halide framework (e.g.,  $\text{SnI}_6^{4-}$ ), while the other can act as a Lewis base to stabilize undercoordinated tin atoms.<sup>[1][2]</sup> The restricted C-N bond rotation, due to a delocalized  $\pi$ -electron cloud over the N-C-N bond, strengthens the electrostatic interactions between the **acetamidinium** cation and the inorganic framework, thereby enhancing the overall stability of the perovskite matrix.<sup>[1][3]</sup>

## Impact of Acetamidinium on Perovskite Properties and Device Performance

The incorporation of **acetamidinium** as a partial substituent or an additive in lead-free perovskite formulations, particularly in formamidinium tin iodide ( $\text{FASnI}_3$ ), has demonstrated significant improvements in material properties and solar cell performance.

### Crystal Structure and Film Morphology

The addition of **acetamidinium** influences the crystallization process of the perovskite film, which is a critical factor for achieving high-efficiency devices. Reports suggest that the rigid nature of the **acetamidinium** cation can help in modulating the crystal growth, although detailed studies on its specific effects on grain size and orientation in lead-free systems are still emerging.

### Photophysical and Optoelectronic Properties

The electronic properties of the perovskite are directly affected by the incorporation of **acetamidinium**:

- **Bandgap Tuning:** The inclusion of **acetamidinium** cations can lead to a widening of the bandgap. For instance, in a  $\text{FASnI}_3$  system, the bandgap was observed to increase from 1.36 eV to 1.42 eV with the incorporation of 10% **acetamidinium**.<sup>[1]</sup> This tunability is advantageous for optimizing light absorption and for applications in tandem solar cells.
- **Defect Passivation:** **Acetamidinium** has been shown to be effective in passivating vacancy defects, particularly on the surface and in the bulk of the perovskite film.<sup>[1][2]</sup> This is a crucial

role, as defects in tin-based perovskites are a major source of non-radiative recombination, which limits the open-circuit voltage (Voc) and overall efficiency. The Lewis base functionality of one of the nitrogen atoms in **acetamidinium** can help in stabilizing undercoordinated  $\text{Sn}^{2+}$  ions, a common defect in these materials.[\[1\]](#)[\[2\]](#)

## Device Performance and Stability

The improvements in the fundamental properties of the perovskite material translate directly into enhanced solar cell performance and stability:

- **Power Conversion Efficiency (PCE):** The use of **acetamidinium** as a co-cation, often in conjunction with other cations like rubidium ( $\text{Rb}^+$ ), has led to significant boosts in PCE. In one notable study, a device based on a  $(\text{FA})_{0.9}(\text{AC})_{0.1}\text{SnI}_3$  composition with 3%  $\text{Rb}^+$  achieved a remarkable PCE of 14.5%.[\[1\]](#)[\[2\]](#) However, it is important to note that the positive impact of **acetamidinium** is highly dependent on the overall device architecture and fabrication conditions, as another study reported a much lower PCE of approximately 1% for an **acetamidinium**-substituted formamidinium tin iodide solar cell.[\[4\]](#)[\[5\]](#)
- **Stability:** A key challenge for tin-based perovskites is their poor stability, primarily due to the easy oxidation of  $\text{Sn}^{2+}$  to  $\text{Sn}^{4+}$ . The stabilizing effect of the **acetamidinium** cation, through stronger interactions with the inorganic framework and defect passivation, contributes to improved device longevity. Devices incorporating **acetamidinium** have demonstrated excellent shelf-life and operational stability under illumination.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

The following tables summarize the key performance parameters of lead-free perovskite solar cells incorporating **acetamidinium**.

Table 1: Performance of **Acetamidinium**-Containing Tin-Based Perovskite Solar Cells

Perovskite Composition	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Bandgap (eV)	Reference
FASnI <sub>3</sub> (control)	-	-	-	-	1.36	[1]
(FA) <sub>0.9</sub> (AC) <sub>0.1</sub> SnI <sub>3</sub>	-	-	-	-	1.42	[1]
(FA) <sub>0.9</sub> (AC) <sub>0.1</sub> SnI <sub>3</sub> + 3% Rb	0.84	23.9	72	14.5	1.43	[1]
(FA) <sub>0.9</sub> (AAI) <sub>0.1</sub> SnI <sub>2</sub>	0.3	8.53	39	~1	-	[4][5]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency, FA = Formamidinium, AC = **Acetamidinium**, AAI = **Acetamidinium** Iodide.

## Experimental Protocols

This section outlines a typical experimental procedure for the fabrication of a lead-free perovskite solar cell incorporating **acetamidinium**, based on methodologies reported in the literature.[3][5]

### Precursor Solution Preparation

- Perovskite Precursor: A typical precursor solution is prepared by dissolving tin(II) iodide (SnI<sub>2</sub>), formamidinium iodide (FAI), and **acetamidinium** iodide (AAI) in a specific molar ratio (e.g., 1:0.9:0.1) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 8:2 v/v).[3][5]
- Electron Transport Layer (ETL) Solution: For a p-i-n device architecture, a common ETL is PCBM ([6][6]-phenyl-C<sub>61</sub>-butyric acid methyl ester). A solution is prepared by dissolving PCBM in chlorobenzene (e.g., 20 mg/mL).[3][5]

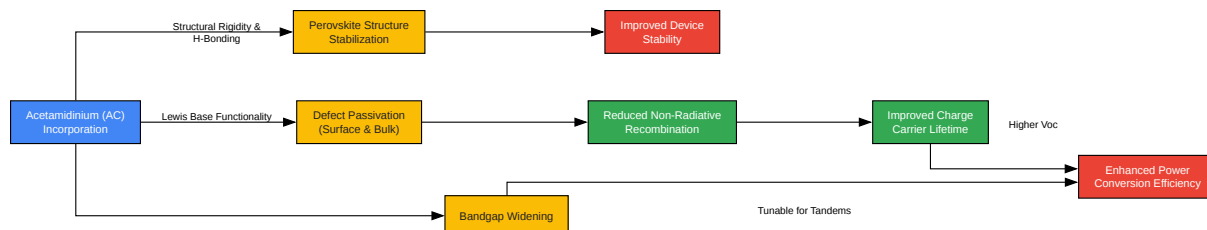
- Hole Transport Layer (HTL) Solution: PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is a widely used HTL. It is typically used as a filtered aqueous dispersion.

## Device Fabrication

- Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol.<sup>[5]</sup> The substrates are then treated with UV-ozone to improve the wettability.
- HTL Deposition: The PEDOT:PSS solution is spin-coated onto the cleaned ITO substrates and annealed (e.g., at 140°C for 20 minutes).<sup>[5]</sup>
- Perovskite Layer Deposition: The perovskite precursor solution is spin-coated on top of the HTL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.<sup>[5]</sup> The film is then annealed at a moderate temperature (e.g., 65°C for 10 minutes).<sup>[5]</sup>
- ETL Deposition: The PCBM solution is spin-coated onto the perovskite layer.<sup>[3][5]</sup>
- Buffer Layer Deposition: A thin buffer layer, such as bathocuproine (BCP) dissolved in isopropanol, can be spin-coated on the ETL to improve charge extraction.<sup>[3][5]</sup>
- Top Electrode Deposition: Finally, a metal top electrode (e.g., 100 nm of silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.<sup>[3][5]</sup>

## Visualizations

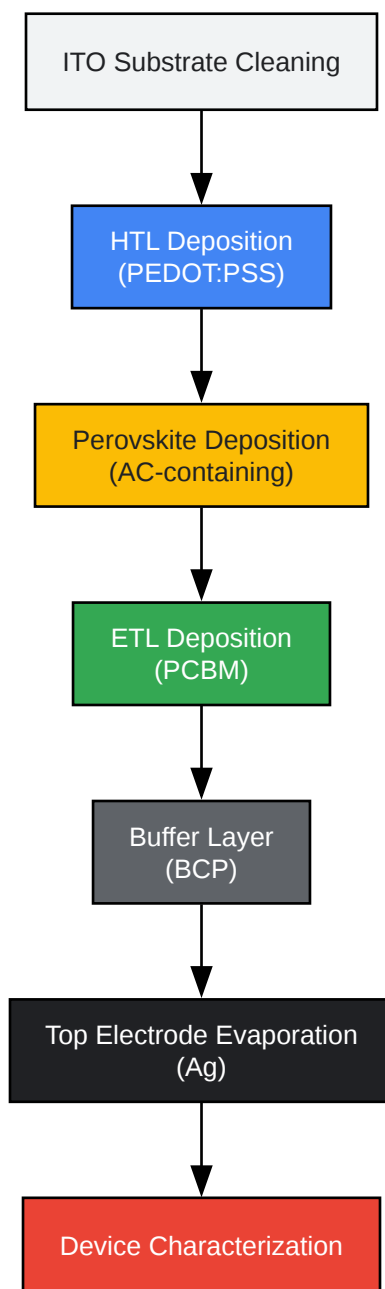
### Signaling Pathway of Acetamidinium's Role



[Click to download full resolution via product page](#)

Caption: Logical flow of how **acetamidinium** incorporation improves solar cell performance.

## Experimental Workflow for Device Fabrication



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for fabricating p-i-n lead-free perovskite solar cells.

## Conclusion and Future Outlook

**Acetamidinium** has proven to be a valuable addition to the toolbox for engineering high-performance and stable lead-free perovskite solar cells. Its ability to stabilize the perovskite structure, passivate defects, and tune the bandgap addresses some of the most critical

challenges facing tin-based perovskite technology. The demonstrated power conversion efficiencies of over 14% are highly encouraging and position **acetamidinium**-containing perovskites as a promising direction for future research.

Further investigations should focus on a deeper understanding of the crystallization dynamics in the presence of **acetamidinium** to gain better control over film quality. Exploring novel device architectures and charge transport layers that are well-matched to the energy levels of **acetamidinium**-modified perovskites will be crucial for pushing the efficiency closer to the theoretical limits. Additionally, long-term stability studies under various stress factors will be essential to validate the commercial potential of this promising class of materials.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Co-Cation Engineering via Mixing of Acetamidinium and Rubidium in FASnI<sub>3</sub> for Tin Perovskite Solar Cells to Attain 14.5% Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New substituted small A cation(Acetamidinium) based Tin perovskite solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. New substituted small A cation(Acetamidinium) based Tin perovskite solar cell | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. Lead-Free Perovskite Materials for Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To cite this document: BenchChem. [role of Acetamidinium in lead-free perovskite solar cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1228376#role-of-acetamidinium-in-lead-free-perovskite-solar-cells]

#### Disclaimer & Data Validity:



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)